N3-Methyltriclabendazole
Overview
Description
N3-Methyltriclabendazole: is a derivative of triclabendazole, a benzimidazole anthelmintic used primarily to treat fascioliasis, a parasitic infection caused by liver flukes. This compound has gained attention due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N3-Methyltriclabendazole involves several steps, starting from triclabendazole. The methylation of the nitrogen atom at the third position (N3) is typically achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is carried out in a suitable solvent like dimethylformamide or acetonitrile, with a base such as potassium carbonate or sodium hydride to facilitate the methylation process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. This often includes the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N3-Methyltriclabendazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or catalytic hydrogenation, converting the compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where nucleophiles like amines or thiols replace existing substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or catalytic hydrogenation using palladium on carbon.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the benzimidazole ring.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
N3-Methyltriclabendazole has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its potential as an anthelmintic agent against various parasitic infections.
Medicine: Investigated for its therapeutic potential in treating parasitic diseases and its mechanism of action.
Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N3-Methyltriclabendazole involves binding to the beta-tubulin protein in parasitic worms, disrupting microtubule formation and leading to the death of the parasite. This compound targets the cytoskeletal structure of the parasite, inhibiting its ability to absorb nutrients and reproduce.
Comparison with Similar Compounds
Triclabendazole: The parent compound, used to treat fascioliasis.
Albendazole: Another benzimidazole anthelmintic with a broader spectrum of activity.
Mebendazole: A benzimidazole used to treat various helminth infections.
Comparison: N3-Methyltriclabendazole is unique due to its specific methylation at the N3 position, which can enhance its binding affinity and selectivity for certain parasitic targets compared to its parent compound, triclabendazole. This modification may also influence its pharmacokinetic properties, potentially leading to improved efficacy and reduced side effects.
Properties
IUPAC Name |
6-chloro-5-(2,3-dichlorophenoxy)-1-methyl-2-methylsulfanylbenzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3N2OS/c1-20-11-6-9(17)13(7-10(11)19-15(20)22-2)21-12-5-3-4-8(16)14(12)18/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTBJNLMGQSDDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2N=C1SC)OC3=C(C(=CC=C3)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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